REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1.C(N(CC)CC)C>CN(C)C=O>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)=[CH:11][CH:10]=1
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Name
|
|
Quantity
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0.856 g
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Type
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reactant
|
Smiles
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OC1CCNCC1
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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FC1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
3.3 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
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It was stirred for 16 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 0°
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Type
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WAIT
|
Details
|
the mixture was left
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Type
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CUSTOM
|
Details
|
to come to room temperature
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Type
|
DISTILLATION
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Details
|
, the solvent was distilled off
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Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel with dichloromethane/methanol (17:3) as the eluent
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Type
|
CUSTOM
|
Details
|
An analytically pure sample was obtained after a second chromatography on silica gel with dichloromethane/methanol (17:3) as the eluent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2CCC(CC2)O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |